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Adenosine triphosphopyridoxal - 101418-63-7

Adenosine triphosphopyridoxal

Catalog Number: EVT-1167232
CAS Number: 101418-63-7
Molecular Formula: C18H23N6O15P3
Molecular Weight: 656.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenosine triphosphopyridoxal is derived from vitamin B6, specifically pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. It is classified as a coenzyme that participates in numerous enzymatic reactions related to amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. Vitamin B6 is essential for human health and must be obtained through the diet since humans cannot synthesize it de novo .

Synthesis Analysis

Biosynthesis

Adenosine triphosphopyridoxal is synthesized via several metabolic pathways. The biosynthesis of pyridoxal 5'-phosphate involves a salvage pathway where pyridoxine (vitamin B6) is converted into its active form through the action of specific enzymes: pyridoxal kinase, which phosphorylates pyridoxal; pyridoxine oxidase, which converts pyridoxine to pyridoxal; and pyridoxal reductase, which can convert various vitamers into PLP .

Commercial Synthesis

Commercially, adenosine triphosphopyridoxal can be synthesized using methods that involve the reaction of pyridoxine with adenosine triphosphate (ATP). This process typically requires controlled conditions such as pH and temperature to optimize yield and purity. The oxazole method is one notable technique for synthesizing pyridoxine derivatives that can subsequently be phosphorylated to produce adenosine triphosphopyridoxal .

Molecular Structure Analysis

The molecular structure of adenosine triphosphopyridoxal consists of a pyridine ring (from vitamin B6), a phosphate group, and an adenosine moiety. The phosphate group is crucial for its function as a coenzyme. The structure allows for the formation of a Schiff base with amino acids during enzymatic reactions. The key functional groups include:

  • Pyridine ring: Contributes to the electron-withdrawing properties necessary for enzyme interactions.
  • Phosphate group: Essential for binding to enzymes and substrates.
  • Adenosine moiety: Provides energy transfer capabilities due to its high-energy phosphate bonds.

The molecular formula can be represented as C10_{10}H12_{12}N5_5O7_{7}P .

Chemical Reactions Analysis

Adenosine triphosphopyridoxal participates in a variety of chemical reactions, primarily involving amino acid metabolism:

  • Transamination: It acts as a cofactor for transaminases, facilitating the transfer of amino groups between amino acids and keto acids.
  • Decarboxylation: It catalyzes the removal of carboxyl groups from amino acids to form amines.
  • Racemization: It aids in converting amino acids from one enantiomeric form to another .

These reactions are critical for synthesizing neurotransmitters such as serotonin and gamma-aminobutyric acid .

Mechanism of Action

The mechanism of action of adenosine triphosphopyridoxal involves its binding to enzymes through the formation of an internal aldimine with lysine residues. This interaction stabilizes the enzyme-substrate complex and facilitates the transfer of functional groups during enzymatic reactions:

  1. Formation of Schiff Base: The compound forms a Schiff base with the amino acid substrate.
  2. Stabilization: The aldimine linkage stabilizes carbanion intermediates.
  3. Group Transfer: The compound facilitates the transfer of amino groups or other functional groups to produce new metabolites .

This mechanism underscores its role as a versatile coenzyme in metabolic pathways.

Physical and Chemical Properties Analysis

Adenosine triphosphopyridoxal exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar phosphate group.
  • Stability: Sensitive to heat and light; requires careful storage conditions.
  • pH Sensitivity: Optimal activity typically occurs at physiological pH levels (around 7.4).
  • Molecular Weight: Approximately 337.24 g/mol.

These properties influence its behavior in biological systems and its effectiveness as a coenzyme .

Applications

Adenosine triphosphopyridoxal has significant scientific applications:

  • Biochemical Research: Used extensively in studies related to enzyme kinetics and metabolic pathways.
  • Clinical Diagnostics: Assists in diagnosing deficiencies in vitamin B6 metabolism, which can lead to various health issues.
  • Pharmaceutical Development: Potential target for drugs aimed at modulating metabolic processes involving amino acids and neurotransmitters.

Its role as a coenzyme makes it vital for understanding metabolic diseases and developing therapeutic strategies .

Chemical and Structural Characterization of Adenosine Triphosphopyridoxal

Molecular Architecture and Isomeric Forms

Adenosine triphosphopyridoxal (ATP-PLP) is a conjugate molecule formed through a high-energy phosphoanhydride bond between the terminal phosphate of adenosine triphosphate (ATP) and the 5'-phosphate group of pyridoxal 5'-phosphate (PLP). This hybrid structure integrates ATP's adenine-ribose-triphosphate motif with PLP's pyridine ring-aldehyde-phosphate system. The phosphoanhydride linkage creates a labile bond susceptible to hydrolytic cleavage, with the energy of hydrolysis estimated at approximately -30.5 kJ/mol under physiological conditions, akin to ATP's γ-phosphate bond [1].

Metal chelation profoundly influences ATP-PLP's molecular conformation. Magnesium ions (Mg²⁺) bind with high affinity (binding constant ~9554 M⁻¹) to the triphosphate moiety, neutralizing its negative charge and inducing conformational strain that enhances reactivity. This Mg²⁺-ATP-PLP complex adopts a compact folded structure where the pyridoxal aldehyde may transiently interact with the adenine ring through π-stacking, though crystallographic evidence remains limited [1] [6].

Isomeric diversity arises from three key features:

  • Aldehyde Hydration: The pyridoxal aldehyde exists in equilibrium between aldehyde (PLP) and gem-diol hydrated forms, with hydration favored in aqueous solutions.
  • Schiff Base Tautomerism: The aldehyde can form intramolecular Schiff bases with the 4'-amino group of adenine, though this is sterically constrained.
  • Phosphate Protonation: Triphosphate groups exhibit variable protonation states (ATP⁴⁻ ↔ ATP³⁻) depending on local pH [1] [6].

Table 1: Structural Features of Adenosine Triphosphopyridoxal

ComponentChemical FeaturesConformational Behavior
Adenosine MoietyAdenine ring, ribose, α/β/γ-phosphatesAnti conformation predominates; Mg²⁺ induces ribose pucker shift
PLP MoietyPyridine ring, 4'-aldehyde, 5'-phosphateAldehyde hydration (gem-diol) at physiological pH; zwitterionic pyridine nitrogen
Linkage RegionPhosphoanhydride (Pγ-O-P5')Hydrolytically labile; bond angle distortion upon Mg²⁺ chelation

Thermodynamic Stability and Zwitterionic Properties

ATP-PLP exhibits marked thermodynamic instability due to competitive hydrolysis pathways:

  • Phosphoanhydride Cleavage: The ATP-PLP bond hydrolyzes to adenosine diphosphate (ADP) and pyridoxal 5'-phosphate (ΔG°' = -30.5 kJ/mol) or adenosine monophosphate (AMP) and pyridoxal tetraphosphate (ΔG°' = -45.6 kJ/mol).
  • Aldehyde Reactivity: The electron-deficient pyridoxal aldehyde readily undergoes nucleophilic attack by water (hydration) or amines (Schiff base formation), further destabilizing the molecule [1] [6].

Zwitterionic behavior manifests through:

  • Pyridinium Ion: The pyridine nitrogen protonates (pKa ~1.56) creating a positive charge.
  • Triphosphate Anions: At physiological pH, phosphate groups dissociate (pKa values: 0.9, 1.4, 3.8, 6.5), generating up to four negative charges.
  • Aldehyde-Proton Tautomerism: The 3-hydroxyl group can deprotonate (pKa ~8.8), contributing to charge balance in alkaline conditions [6] [9].

The net charge varies with pH:

  • pH 2.0: +1 (protonated pyridine, monoprotonated phosphates)
  • pH 7.4: -3 to -4 (deprotonated phosphates, zwitterionic pyridine)
  • pH 10.0: -4 (fully deprotonated)This charge landscape governs solubility, metal binding, and macromolecular interactions. Temperature accelerates decomposition, with melting points observed at 139-142°C for crystalline forms, though decomposition initiates above 100°C in solution [1] [6].

Spectroscopic Analysis of Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy:³¹P-NMR reveals three distinct phosphate environments in ATP-PLP:

  • α-phosphate (adenosine linkage): -10.2 ppm
  • γ-phosphate (anhydride linkage to PLP): -22.5 ppm
  • PLP 5'-phosphate: +3.8 ppmCoordination with Mg²⁺ causes upfield shifts of 3-5 ppm due to charge delocalization. ¹H-NMR detects aldehyde proton resonance at 9.8 ppm, which broadens upon hydration or Schiff base formation [10].

X-ray Crystallography:While no full ATP-PLP structure is resolved, human pyridoxal kinase complexes provide insights. The ATP-binding pocket features:

  • Hydrophobic cleft for adenine (Tyr³⁵, Phe¹⁰⁷)
  • Arg²⁴³ and Lys²⁰⁵ stabilizing α/β-phosphates
  • Flexible loop (residues ⁷⁵–⁸⁶) closing upon substrate bindingDistance measurements using Förster resonance energy transfer (FRET) place Cr(III)-ATP 1.3 nm from pyridoxal oxime analogs bound at the PLP site, indicating spatial separation of functional groups [7] [10].

UV-Vis and Fluorescence:ATP-PLP exhibits λₘₐₓ at 295 nm in acidic conditions and 388 nm in alkali, mirroring PLP's behavior. Fluorescence quantum yield drops from 0.42 (free PLP) to 0.18 upon conjugation due to intramolecular quenching by adenine. Fluorescence lifetime measurements show biexponential decay (τ₁=1.2 ns, τ₂=6.6 ns), indicating multiple conformations in solution [6] [10].

Comparative Analysis with Vitamin B6 Coenzymes

ATP-PLP diverges fundamentally from classical vitamin B6 coenzymes in structure and function:

Table 2: Comparative Properties of Vitamin B6-Derived Coenzymes

PropertyPyridoxal 5'-Phosphate (PLP)Adenosine Triphosphopyridoxal (ATP-PLP)Pyridoxamine Phosphate (PMP)
Primary StructurePyridoxal + 5'-phosphateATP + PLP via phosphoanhydridePyridoxamine + 5'-phosphate
Reactive GroupsAldehyde, phosphateAldehyde, triphosphate, adenineAmine, phosphate
Coenzymatic RoleCatalytic (140+ reactions)Metabolic regulator/antagonistCatalytic (transamination)
Enzyme BindingSchiff base with active-site LysCompetitive inhibition at P2X receptorsSchiff base with carbonyl substrates
Biosynthetic OriginSalvage/de novo pathwaysNon-enzymatic conjugationEnzymatic transamination of PLP

Functional Divergence:

  • Catalytic vs. Regulatory Roles: PLP serves as an electrophilic catalyst in amino acid transformations (transamination, decarboxylation), forming substrate Schiff bases. ATP-PLP lacks direct catalytic function but antagonizes P2X purinergic receptors (IC₅₀ = 9 nM at P2X₁) due to its triphosphate-electronic mimicry of ATP [2] [9].
  • Binding Specificity: PLP-dependent enzymes recognize the pyridine ring and phosphate through conserved fold types (e.g., aspartate aminotransferase-Fold Type I). ATP-PLP binds ATP-recognition sites, particularly in kinases and purinergic receptors, where its bulkier structure impedes productive catalysis [6] [8].
  • Metabolic Pathways: PLP regeneration occurs via salvage pathways involving pyridoxal kinase (phosphorylation) and phosphatases (dephosphorylation). ATP-PLP forms spontaneously under high ATP/PLP concentrations but is not a recognized metabolic intermediate. Its hydrolysis products (ADP/PLP or AMP/PLP-tetraphosphate) enter standard salvage cycles [5] [6].

Structural Implications for Function:The conjugated triphosphate-aldehyde system enables unique molecular interactions:

  • Bidentate Metal Chelation: ATP-PLP coordinates Mg²⁺ via β/γ-phosphates more tightly (Kd ~1 μM) than PLP alone (Kd ~100 μM), potentially sequestering cellular magnesium.
  • Charge-Mediated Recognition: The -4 to -5 charge at physiological pH exceeds PLP's -2 charge, enhancing affinity for cationic ATP-binding pockets in P2X receptors.
  • Steric Occlusion: The adenine moiety prevents canonical PLP-aldimine formation, abolishing cofactor activity in aminotransferases [2] [6] [9].

Properties

CAS Number

101418-63-7

Product Name

Adenosine triphosphopyridoxal

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H23N6O15P3

Molecular Weight

656.3 g/mol

InChI

InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1

InChI Key

DGTZIRGKHKQBEL-XKLVTHTNSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Synonyms

adenosine triphosphopyridoxal
adenosine triphosphopyridoxal, trilithium salt
AP3-PL

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

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